
Amino-PEG9-acid
Overview
Description
Amino-PEG9-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves various chemical interactions. The molecular weight of this compound is 485.57 and its molecular formula is C21H43NO11 . The structure of this compound can be analyzed using various techniques such as liquid chromatography-tandem mass spectrometry .
Chemical Reactions Analysis
This compound undergoes various chemical reactions during its synthesis and use. For instance, in preparation for analysis, the peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .
Physical And Chemical Properties Analysis
This compound has specific physical and chemical properties that contribute to its function as a linker in drug synthesis. It is a PEG-based compound, which means it has a polyethylene glycol backbone that contributes to its solubility and stability .
Scientific Research Applications
1. Optimization of Protein Therapeutics
Amino-PEG9-acid, as part of the polyethylene glycol (PEG) family, is used in the optimization of protein therapeutics. For example, nonnative amino acids incorporated into human growth hormone enabled site-specific PEGylation, producing variants with enhanced pharmacodynamic properties and clinical efficacy in growth hormone therapy (Cho et al., 2011).
2. Site-Specific PEGylation for Improved Drug Efficacy
Site-specific PEGylation, achieved by targeting canonical and noncanonical amino acids, is a strategy to improve the stability and pharmacokinetics of peptide and protein therapeutics. This approach helps to retain protein activity and reduce immunogenicity, which is crucial for clinical applications (Nischan & Hackenberger, 2014).
3. Enhancing Drug Delivery in Cancer Treatment
This compound is used in designing drug delivery systems, specifically in cancer treatment. For instance, attaching PEG linkers to peptides improved their targeting and imaging properties in melanoma, highlighting potential applications in detecting metastatic melanoma (Guo & Miao, 2014).
4. Developing Novel Drug Carriers
This compound plays a role in creating novel drug carriers, such as poly[aminopoly(ethylene glycol)cyanoacrylate-co-hexadecyl cyanoacrylate], designed for tumor cell-selective targeting. This approach uses PEG-coated nanoparticles conjugated to folic acid, targeting the folate-binding protein overexpressed in many tumor cells (Stella et al., 2000).
5. Improving Pharmacokinetics and Pharmacodynamics
The modification of therapeutic proteins with PEG, which includes this compound, is a technique to enhance the pharmacokinetics and pharmacodynamics of drugs. This modification helps in avoiding immunogenic reactions and retaining the activity of the therapeutic proteins (Zhang et al., 2012).
6. Versatility in PEGylation Research
This compound is part of the advances in PEGylation research, offering great versatility in drug formulation. Current research focuses on site-selective PEGylation, which allows a single isomer production, increasing the degree of homogeneity and preserving bioactivity (Pasut & Veronese, 2012).
Mechanism of Action
Target of Action
Amino-PEG9-acid is a PEG derivative containing an amino group with a terminal carboxylic acid . It is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Mode of Action
The primary mode of action of this compound involves its use as a linker in the synthesis of ADCs . ADCs are a class of therapeutics that deliver cytotoxic agents directly to cancer cells via specific antibodies . The this compound linker connects the antibody to the cytotoxic drug, allowing the drug to be released in the target cells .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the particular ADC it is part of. The ADC, once bound to the target cell, is internalized and the cytotoxic drug is released, disrupting the cellular functions and leading to cell death . The exact pathways affected would depend on the nature of the cytotoxic drug attached to the ADC.
Pharmacokinetics
As a PEG-based linker, this compound is likely to influence the pharmacokinetics of the ADCs it forms. PEGylation, the process of attaching PEG chains to molecules, has been shown to improve the solubility, stability, and half-life of drugs . It can also reduce immunogenicity and enhance the bioavailability of the drug . .
Result of Action
The result of the action of this compound is the successful delivery of cytotoxic drugs to target cells via ADCs . By acting as a linker, this compound enables the selective delivery of these drugs, reducing off-target effects and improving the therapeutic index .
Action Environment
The action of this compound, as part of an ADC, can be influenced by various environmental factors. These include the pH of the environment, which can affect the stability of the ADC, and the presence of proteases, which can cleave the ADC and release the drug . Additionally, factors such as the density of the target antigen on the cell surface and the rate of internalization of the ADC can also influence the efficacy of the ADC .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Amino-PEG9-acid plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the properties of the this compound’s side chains .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level . It binds with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with certain enzymes or cofactors and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with certain transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are of great interest . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43NO11/c22-2-4-26-6-8-28-10-12-30-14-16-32-18-20-33-19-17-31-15-13-29-11-9-27-7-5-25-3-1-21(23)24/h1-20,22H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPBFSLIVZGGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



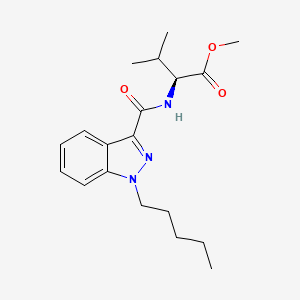
![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)

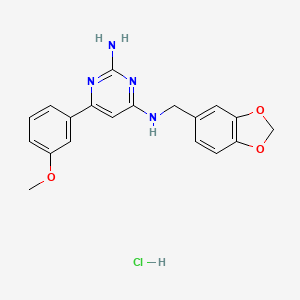

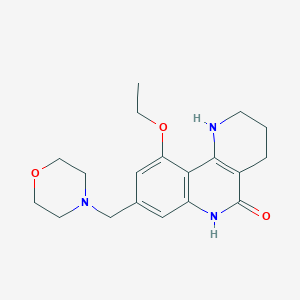
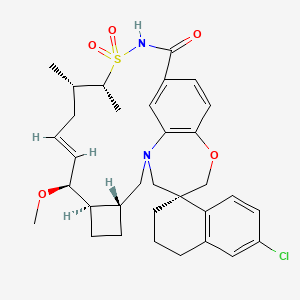

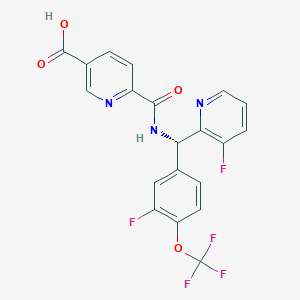
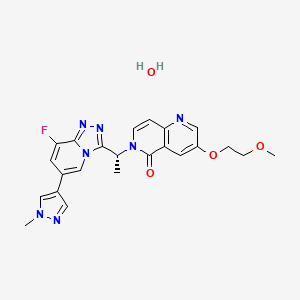

![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)
